4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique spirocyclic structure, incorporating both fluorinated and sulfonyl functional groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and an epoxide.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.
Final coupling: The final step involves coupling the spirocyclic intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane: can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted analogs of the original compound.
Scientific Research Applications
4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl and fluorinated groups can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
4,4’-Difluorobenzophenone: This compound also contains fluorinated aromatic rings but lacks the spirocyclic and sulfonyl groups.
Noble gas compounds: While not structurally similar, these compounds share the characteristic of incorporating rare elements into their structure.
The uniqueness of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane lies in its combination of a spirocyclic core with both sulfonyl and fluorinated functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F4N2O4S/c1-15-14-18(6-7-19(15)23)33(30,31)28-12-13-32-21(28)8-10-27(11-9-21)20(29)16-2-4-17(5-3-16)22(24,25)26/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULUYDWNDYWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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